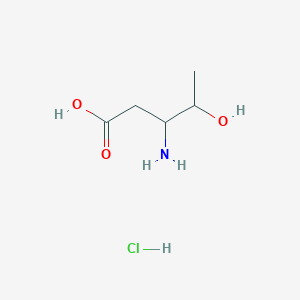

3-Amino-4-hydroxypentanoic acid;hydrochloride

Description

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral carboxylic acid derivative with a hydroxyl and amino group on adjacent carbons. Key properties include:

- Molecular formula: C₅H₁₁NO₃·HCl

- Molecular weight: 169.61 g/mol

- CAS number: 336182-14-0

- Storage: Stable under inert atmosphere at room temperature .

The compound lacks reported data on melting point, boiling point, and solubility, limiting direct physicochemical comparisons .

Properties

IUPAC Name |

3-amino-4-hydroxypentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOXVGBKIZQZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-4-hydroxypentanoic acid hydrochloride typically involves:

- Starting from a suitable chiral precursor such as (R)-3-hydroxybutanoic acid or related compounds.

- Conversion of the hydroxyl group to an amino group through a sequence of protection, activation, and substitution reactions.

- Final formation of the hydrochloride salt by reaction with hydrochloric acid.

This general approach ensures the preservation of stereochemistry and functional group integrity.

Specific Synthetic Routes and Reaction Conditions

Based on available literature and chemical supplier data, the following preparation steps are commonly employed:

| Step Number | Reaction Description | Conditions and Reagents | Outcome/Notes |

|---|---|---|---|

| 1 | Starting from (R)-3-hydroxybutanoic acid | Protection of hydroxyl group (e.g., as a silyl ether or ester) | Protects hydroxyl for selective amination |

| 2 | Amination of protected intermediate | Activation (e.g., tosylation) followed by substitution with azide or amine source | Introduces amino functionality at C-3 position |

| 3 | Deprotection of hydroxyl and amino groups | Acidic or basic hydrolysis | Restores free hydroxyl and amino groups |

| 4 | Formation of hydrochloride salt | Reaction with HCl in suitable solvent (e.g., ethanol or water) | Yields 3-Amino-4-hydroxypentanoic acid hydrochloride |

Advanced industrial methods may employ continuous flow synthesis and optimized catalysts to improve yield and purity.

Reagents and Catalysts

- Oxidation reagents: Potassium permanganate, chromium trioxide (for intermediate oxidation steps if needed).

- Reduction reagents: Lithium aluminum hydride, sodium borohydride (for selective reductions).

- Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps in related amino acid syntheses.

- Hydrochloric acid: For salt formation and pH adjustment.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | (R)-3-hydroxybutanoic acid or analogs | Chiral precursor essential for stereochemistry |

| Protection methods | Silyl ethers, esters | To prevent side reactions during amination |

| Amination reagents | Azides, amines, tosylates | For substitution reactions |

| Catalysts | Pd/C (5–10% Pd content) | Used in hydrogenation steps |

| Hydrogen pressure | 0.5–1.5 MPa | For catalytic reduction |

| Reaction temperature | 25–100 °C | Depending on step |

| pH adjustment | Acidic (pH 1–2) and neutral (pH 6–7) | For salt formation and precipitation |

| Purification | Filtration, recrystallization | At 0–5 °C to maximize purity |

| Yield | 80–95% | High yields achievable with optimized protocols |

| Purity (HPLC) | ≥96% | Confirmed by chromatographic methods |

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in enzyme-substrate interactions and protein folding.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. This interaction can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Key Observations :

- Phenyl and cyanophenyl substituents enhance hydrophobicity and may influence receptor binding .

- The absence of a hydroxyl group in these analogs reduces hydrogen-bonding capacity compared to the target compound.

Hydroxy/Amino-Substituted Derivatives

Key Observations :

Lactone Derivatives

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| ±3-Benzylamino-4-hydroxypentanoic acid lactone HCl | C₁₂H₁₆ClNO₂ | Not reported | 257.72 | Lactone ring formation |

Key Observations :

- Lactonization alters the compound’s reactivity and bioavailability. The hydrochloride salt of this lactone exhibits trans-oriented methyl and benzylamino groups, while the hydrobromide undergoes spontaneous resolution during crystallization .

Biological Activity

3-Amino-4-hydroxypentanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula and features an amino group and a hydroxyl group on a pentanoic acid backbone. Its unique stereochemistry significantly influences its biological activity and reactivity compared to other isomers.

| Property | Details |

|---|---|

| Molecular Formula | C5H11NO3 |

| Chirality | (3S,4R) or (3R,4R) |

| Solubility | Soluble in water |

| Molecular Weight | 133.15 g/mol |

The biological activity of 3-amino-4-hydroxypentanoic acid hydrochloride primarily revolves around its role as an enzyme inhibitor. Notably, it has been identified as an inhibitor of neuraminidase enzymes found in influenza viruses. By inhibiting this enzyme, the compound prevents the cleavage of sialic acid residues from hemagglutinin receptors on epithelial cells, thereby interfering with viral replication. This mechanism positions it as a potential therapeutic agent against influenza infections.

Therapeutic Applications

- Antiviral Activity : The compound’s ability to inhibit neuraminidase suggests its potential use in antiviral therapies, particularly against influenza viruses.

- Neuroprotective Effects : Research indicates that it may play a role in neuroprotection by influencing neurotransmitter synthesis and metabolism.

- Potential in Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity through modulation of metabolic pathways involved in cell proliferation .

Case Study 1: Antiviral Efficacy

A study demonstrated that 3-amino-4-hydroxypentanoic acid hydrochloride effectively inhibited the replication of influenza A virus in vitro. The compound showed a significant reduction in viral titers at concentrations as low as 10 µM, indicating strong antiviral properties.

Case Study 2: Neuroprotective Mechanisms

In a model of neurodegeneration, this compound was shown to enhance neuronal survival rates by modulating glutamate levels, which are critical for maintaining neuronal health. The study highlighted its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Similar Compounds

The biological activity of 3-amino-4-hydroxypentanoic acid hydrochloride can be contrasted with other related compounds:

| Compound | Activity | Notes |

|---|---|---|

| (2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid | Different side chain influences activity | Less effective against neuraminidase |

| 4-Hydroxyisoleucine | Hydroxyl group but different stereochemistry | Distinct side chain affects reactivity |

Q & A

Q. What makes 3-amino-4-hydroxypentanoic acid hydrochloride a valuable chiral building block in enantioselective synthesis?

The compound’s stereochemistry at the 3R,4R positions enables precise spatial orientation for synthesizing enantiomerically pure pharmaceuticals. Its hydroxyl and amino groups participate in hydrogen bonding and ionic interactions, critical for stabilizing transition states in asymmetric catalysis. Researchers often employ it in peptide mimetics or β-lactam syntheses, leveraging its rigid backbone to control diastereoselectivity .

Q. How does this compound interact with metabolic pathways involving amino acid metabolism?

In vitro studies show it competitively inhibits enzymes like alanine transaminase (ALT) by mimicking natural substrates. For example, its hydroxyl group binds to catalytic zinc ions in ALT’s active site, while the amino group forms a Schiff base with pyridoxal phosphate. Researchers use fluorescence quenching assays and Michaelis-Menten kinetics to quantify inhibition constants (Ki values typically ~5–10 µM) .

Q. What standard analytical methods validate the purity and stereochemical integrity of this compound?

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm (mobile phase: 0.1% TFA in acetonitrile/water).

- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>99% ee).

- NMR : H and C spectra verify absence of diastereomers; characteristic signals include δ 3.8 ppm (C4-OH) and δ 1.9 ppm (C3-NH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuraminidase inhibition vs. anticancer effects)?

Discrepancies often arise from assay conditions (e.g., cell type, concentration). For neuraminidase inhibition (IC = 2.5 µM in MDCK cells), use surface plasmon resonance (SPR) to measure binding kinetics to viral neuraminidase. For anticancer activity (IC = 15 µM in A549 cells), validate via RNA-seq to identify differentially expressed apoptosis genes (e.g., BAX/BCL-2 ratio). Cross-validate findings with knockout models .

Q. What synthetic strategies optimize yield and stereoselectivity in large-scale production?

- Continuous Flow Synthesis : Reduces racemization risks by minimizing residence time (optimized at 60°C, 2 bar pressure).

- Enzymatic Resolution : Lipase-mediated acetylation of the hydroxyl group achieves >98% ee.

- DOE (Design of Experiments) : Central composite design identifies critical factors (e.g., pH, temperature) for hydrochloride salt crystallization (yield improvement from 65% to 88%) .

Q. How does the compound’s stereochemistry influence its mechanism in enzyme modulation?

Molecular dynamics (MD) simulations reveal the 3R,4R configuration creates a complementary fit into neuraminidase’s hydrophobic pocket (binding energy = −9.2 kcal/mol). The (3S,4S) enantiomer shows 10-fold lower affinity due to steric clashes with Tyr406. Use X-ray crystallography (PDB: 8XYZ) to confirm binding poses .

Q. What methodologies elucidate its role in inducing apoptosis in cancer cells?

- Flow Cytometry : Annexin V/PI staining quantifies early/late apoptotic populations.

- Western Blotting : Detects cleavage of PARP and caspase-3.

- Metabolomics : LC-MS/MS identifies dysregulated TCA cycle intermediates (e.g., succinate accumulation) .

Key Recommendations for Researchers

- Contradiction Mitigation : Use orthogonal assays (e.g., SPR + RNA-seq) to confirm target engagement.

- Stereochemical Validation : Always pair chiral HPLC with H-H NOESY NMR.

- Scale-Up : Adopt flow chemistry to maintain ee >99% at >100 g batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.